molecular formula C4H8BrI B1596223 1-Bromo-4-iodobutane CAS No. 89044-65-5

1-Bromo-4-iodobutane

Cat. No.: B1596223
CAS No.: 89044-65-5
M. Wt: 262.91 g/mol
InChI Key: GFKIYVSAPHPZEJ-UHFFFAOYSA-N
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Description

1-Bromo-4-iodobutane is an organic compound with the molecular formula C4H8BrI. It is a member of the alkyl halides family, where a butane chain is substituted with a bromine atom at the first carbon and an iodine atom at the fourth carbon. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry .

Preparation Methods

1-Bromo-4-iodobutane can be synthesized through several methods. One common synthetic route involves the halogen exchange reaction, where 1-bromo-4-chlorobutane is reacted with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the chlorine atom, resulting in the formation of this compound .

Industrial production methods often involve the direct halogenation of butane derivatives. For instance, 1,4-dibromobutane can be treated with iodine in the presence of a catalyst to yield this compound. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

1-Bromo-4-iodobutane undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-bromo-4-iodobutane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the compound acts as an electrophile, where the carbon atoms bonded to the halogens are susceptible to attack by nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the halogen atom, forming a new bond with the carbon atom .

In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the elimination of the halogen atom .

Properties

IUPAC Name

1-bromo-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrI/c5-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKIYVSAPHPZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337740
Record name 1-Bromo-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89044-65-5
Record name 1-Bromo-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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